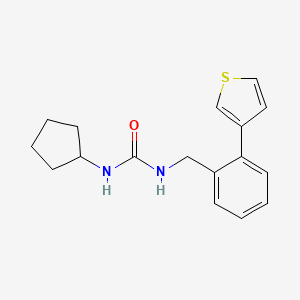

1-Cyclopentyl-3-(2-(thiophen-3-yl)benzyl)urea

Description

1-Cyclopentyl-3-(2-(thiophen-3-yl)benzyl)urea is a synthetic organic compound that features a cyclopentyl group, a thiophene ring, and a benzyl urea moiety

Properties

IUPAC Name |

1-cyclopentyl-3-[(2-thiophen-3-ylphenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c20-17(19-15-6-2-3-7-15)18-11-13-5-1-4-8-16(13)14-9-10-21-12-14/h1,4-5,8-10,12,15H,2-3,6-7,11H2,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIKTFYFCKMHGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NCC2=CC=CC=C2C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-3-(2-(thiophen-3-yl)benzyl)urea typically involves the reaction of cyclopentyl isocyanate with 2-(thiophen-3-yl)benzylamine. This reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-3-(2-(thiophen-3-yl)benzyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the urea moiety or the benzyl group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzyl or thiophene rings.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the urea moiety could produce cyclopentylamines.

Scientific Research Applications

Anticancer Properties

Mechanism of Action

Recent studies have highlighted the potential of 1-Cyclopentyl-3-(2-(thiophen-3-yl)benzyl)urea as an anticancer agent. The compound exhibits cytotoxic effects on various cancer cell lines, including HeLa and MCF-7 cells, suggesting its efficacy in inhibiting cell proliferation. The mechanism involves the induction of cell cycle arrest and apoptosis, which are critical for preventing cancer cell growth and survival.

In Vitro Studies

In vitro assays have demonstrated that this compound can significantly inhibit the proliferation of cancer cells. For instance, the IC50 values indicate a potent cytotoxic effect, with lower concentrations required to achieve significant cell death . Flow cytometry analyses reveal that treatment with this compound leads to an accumulation of cells in the sub-G1 phase, indicating apoptotic activity.

In Vivo Efficacy

The antiangiogenic properties of this compound have also been evaluated through chick chorioallantoic membrane assays. These studies suggest that the compound can inhibit blood vessel formation in tumor tissues, further supporting its potential as a therapeutic agent against cancer .

Modulation of Biological Pathways

Sphingosine-1-phosphate Receptor Modulation

The compound has been investigated for its role as a modulator of sphingosine-1-phosphate receptors (S1P1). S1P1 receptor modulators are crucial in treating autoimmune diseases and inflammatory conditions. The modulation of these receptors can enhance vascular integrity and reduce lymphocyte trafficking, making it a candidate for treating disorders such as multiple sclerosis and psoriasis .

Synthesis and Structural Insights

Chemical Synthesis

The synthesis of this compound involves several steps that can be optimized for better yield and purity. The general synthetic route includes the reaction of cyclopentyl isocyanate with appropriate thiophenes and benzyl derivatives . Understanding the synthesis is crucial for developing analogs with improved pharmacological profiles.

Case Studies

| Study | Findings | Implications |

|---|---|---|

| In vitro study on HeLa cells | Significant cytotoxicity observed (IC50 = 4.64 ± 0.08 µM) | Potential use in targeted cancer therapies |

| Chick CAM assay | Inhibition of angiogenesis | Supports development as an anticancer drug |

| S1P1 modulation studies | Reduction in lymphocyte migration | Potential application in autoimmune disease treatment |

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(2-(thiophen-3-yl)benzyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context of its use.

Comparison with Similar Compounds

- 1-Cyclopentyl-3-(2-ethoxyphenyl)urea

- 1-Cyclopentyl-3-(2-methylphenyl)urea

- 1-Cyclopentyl-3-(2-chlorophenyl)urea

Comparison: 1-Cyclopentyl-3-(2-(thiophen-3-yl)benzyl)urea is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds

Biological Activity

1-Cyclopentyl-3-(2-(thiophen-3-yl)benzyl)urea is a synthetic organic compound characterized by its unique structural features, including a cyclopentyl group, a thiophene ring, and a benzyl urea moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition.

- IUPAC Name : 1-cyclopentyl-3-[(2-thiophen-3-ylphenyl)methyl]urea

- Molecular Formula : C17H20N2OS

- CAS Number : 1798040-71-7

Synthesis

The synthesis of this compound typically involves the reaction of cyclopentyl isocyanate with 2-(thiophen-3-yl)benzylamine. This reaction is generally performed under controlled conditions, often using solvents like dichloromethane or tetrahydrofuran, and may require catalysts to enhance yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may inhibit certain enzymatic activities or modulate receptor functions, leading to various biochemical responses. The exact pathways involved can vary depending on the biological system being studied.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of urea compounds have been shown to exhibit significant cytotoxicity against various cancer cell lines. In particular:

- In vitro studies : Research indicates that similar urea derivatives demonstrate IC50 values in the micromolar range against several cancer cell lines, including breast cancer (MCF-7), lung cancer (EKVX), and leukemia (RPMI-8226) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | MCF-7 | 15.1 |

| 2 | EKVX | 21.5 |

| 3 | RPMI-8226 | 25.9 |

These findings suggest that this compound could possess similar anticancer properties, warranting further investigation into its efficacy and mechanism.

Enzyme Inhibition

The compound has also been explored for its potential to inhibit specific enzymes involved in cancer progression. For example, certain urea derivatives have been reported to inhibit glycogen synthase kinase 3 (GSK-3), an enzyme implicated in various cellular processes including proliferation and apoptosis. One study noted that a related compound reduced GSK-3β activity by over 57% at concentrations as low as 1 µM .

Antimicrobial Properties

In addition to its anticancer potential, there is evidence suggesting that compounds structurally related to this compound exhibit antimicrobial properties. These compounds have been tested against a range of pathogens, showing varying degrees of effectiveness .

Case Study: Antitumor Activity

A study focusing on the antitumor activity of urea derivatives revealed that specific modifications to the urea structure can significantly enhance biological activity. For instance, compounds with electron-withdrawing groups exhibited improved potency against cancer cell lines compared to their unsubstituted counterparts .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 1-Cyclopentyl-3-(2-methylphenyl)urea | Methyl group instead of thiophene | Moderate cytotoxicity |

| 1-Cyclopentyl-3-(4-chlorophenyl)urea | Chlorine substitution | Enhanced enzyme inhibition |

| 1-Cyclopentyl-3-(2-thiophen-2-yl)urea | Different thiophene substitution | Broad-spectrum activity |

This comparison highlights how structural variations can influence biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Cyclopentyl-3-(2-(thiophen-3-yl)benzyl)urea, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via urea bond formation between cyclopentyl isocyanate and a benzylamine derivative containing a thiophen-3-yl substituent. A typical procedure involves refluxing equimolar amounts of the isocyanate and amine in anhydrous THF under inert conditions, followed by purification via column chromatography. Reaction optimization may include adjusting stoichiometry (e.g., 1.5 equiv of isocyanate to ensure complete conversion) and using bases like triethylamine to neutralize HCl byproducts .

- Key Considerations : Monitor reaction progress using TLC or LC-MS. Ensure rigorous exclusion of moisture to prevent hydrolysis of the isocyanate intermediate.

Q. Which spectroscopic techniques are most effective for characterizing this urea derivative?

- Methodology :

- NMR : and NMR can confirm the presence of the cyclopentyl group (e.g., δ ~1.5–2.5 ppm for cyclopentyl protons) and thiophene aromatic signals (δ ~6.8–7.5 ppm). The urea NH protons typically appear as broad singlets near δ 5–6 ppm .

- Mass Spectrometry : High-resolution MS (e.g., APCI) provides molecular ion confirmation. For example, a calculated [M] of 407.5 (CHNO) aligns with experimental data .

Advanced Research Questions

Q. How does the stereochemistry of the cyclopentyl group influence the compound’s reactivity or biological activity?

- Methodology : Enantioselective synthesis can be achieved using chiral catalysts (e.g., Rh-catalyzed desymmetrization of mesoalkenes). For example, trans-(1R,2S)-2-(thiophen-3-yl)-cyclopent-3-enol derivatives have been synthesized with high enantiomeric excess, which can guide stereochemical control in related urea compounds .

- Analysis : Compare diastereomers via X-ray crystallography (using SHELXL ) or chiral HPLC to assess conformational stability and activity differences.

Q. What computational strategies are suitable for modeling interactions between this compound and biological targets?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to receptors (e.g., kinases or GPCRs). The thiophene moiety may engage in π-π stacking, while the urea group participates in hydrogen bonding.

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to evaluate electronic properties (e.g., HOMO-LUMO gaps) and reactivity .

- Validation : Cross-correlate computational results with experimental data, such as IC values from enzyme inhibition assays.

Q. How can structural modifications enhance the compound’s efficacy as a corrosion inhibitor?

- Methodology :

- Structure-Activity Relationship (SAR) : Replace the thiophene ring with other heterocycles (e.g., furan or triazole) and test corrosion inhibition efficiency using electrochemical impedance spectroscopy (EIS) .

- Experimental Design : Immerse mild steel coupons in acidic media (e.g., 1 M HCl) with varying inhibitor concentrations. Monitor weight loss and surface morphology via SEM .

Data Contradictions and Resolution

Q. Discrepancies in reported NMR shifts for urea derivatives: How to resolve ambiguities?

- Analysis : Variations in NMR chemical shifts (e.g., NH protons) may arise from solvent effects (CDCl vs. DMSO-d) or hydrogen bonding. Compare data from structurally similar compounds like 1-cyclohexyl-3-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)urea (δ NH ~5.5 ppm in DMSO) .

- Resolution : Perform variable-temperature NMR to observe dynamic effects or use 2D techniques (HSQC, HMBC) for unambiguous assignment .

Application-Oriented Questions

Q. What role does the thiophen-3-yl moiety play in modulating the compound’s electronic properties?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.